molecular formula C16H21ClN2O2 B13074713 tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

Cat. No.: B13074713
M. Wt: 308.80 g/mol
InChI Key: NUSSODRBWFEQDM-TZMCWYRMSA-N
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Description

Tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate: is a complex organic compound with a fused indole ring system. Let’s break down its structure:

    Tert-butyl:

    (4aR,9bS): Indicates the stereochemistry at specific positions in the molecule.

    8-chloro: Specifies the chlorine atom substitution at position 8.

    1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole: Describes the core indole ring system.

    2-carboxylate: Refers to the carboxylate functional group at position 2.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole structure . Further modifications can yield the desired chlorinated product.

Reaction Conditions: The Fischer indole synthesis typically employs methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). The overall yield depends on the specific starting materials and reaction conditions.

Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and scalability.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can yield reduced derivatives.

    Substitution: Chlorine substitution at position 8 suggests potential nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).

Major Products: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify the major reaction outcomes.

Scientific Research Applications

Chemistry:

    Building Blocks: The compound serves as a building block for more complex molecules.

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine:

    Biological Activity: Investigate its effects on cellular processes, including potential anticancer properties.

    Drug Targets: Identify molecular targets influenced by this compound.

Industry:

    Fine Chemicals: Used in the synthesis of specialty chemicals.

    Pharmaceuticals: May contribute to drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1

InChI Key

NUSSODRBWFEQDM-TZMCWYRMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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